4-Sulfocalix[4]arene hydrate
Description
Calixarene (B151959) Macrocycles as Versatile Scaffolds in Supramolecular Chemistry
Calixarenes are a class of cyclic oligomers, considered the third generation of synthetic receptor molecules, formed from the condensation of phenols (often p-substituted phenols like p-tert-butylphenol) with formaldehyde. nankai.edu.cnresearchgate.net These molecules are characterized by a three-dimensional, basket-like shape, which provides a pre-organized cavity capable of encapsulating smaller "guest" molecules. rsc.orgnankai.edu.cn This host-guest interaction is the foundation of molecular recognition and is driven by a combination of non-covalent forces, including van der Waals forces, hydrophobic interactions, hydrogen bonding, and electrostatic interactions. nankai.edu.cn
The versatility of calixarenes stems from several key features:
Facile Synthesis : They can be prepared in multigram quantities from relatively inexpensive starting materials. rsc.org
Tunable Cavity Size : The size of the macrocyclic cavity can be controlled by the number of phenol (B47542) units in the ring, typically ranging from four to eight (calix[n]arenes, where n=4-8). rsc.org
Chemical Modifiability : The basic calixarene skeleton can be easily and selectively functionalized at either the "upper rim" (the para-positions of the phenol rings) or the "lower rim" (the phenolic hydroxyl groups). rsc.orgresearchgate.net This allows for the introduction of various functional groups to fine-tune the host's recognition properties for specific cations, anions, or neutral molecules. rsc.org
Due to these attributes, calixarenes have been extensively studied as building blocks for constructing sophisticated supramolecular systems, including sensors, molecular switches, and catalysts. rsc.orgresearchgate.net Their ability to form multidimensional supramolecular frameworks through weak van der Waals interactions also gives them interesting gas sorption properties. researchgate.net
The Significance of Sulfonate Functionalization in Aqueous Host-Guest Systems
While the basic calixarene structure is inherently hydrophobic and poorly soluble in water, many applications, particularly in biological sciences, require operation in an aqueous environment. nankai.edu.cn The introduction of water-solubilizing functional groups, such as sulfonate (SO₃⁻), is a critical modification that overcomes this limitation. nankai.edu.cn The sulfonation of the calixarene upper rim creates p-sulfonatocalix[n]arenes (SCnAs), which are highly water-soluble (>0.1 M). nankai.edu.cnmdpi.com
The significance of sulfonate functionalization extends beyond simply imparting water solubility. The negatively charged sulfonate groups play a crucial role in the host-guest chemistry of these macrocycles. mdpi.com They create an anionic, electron-rich portal to the hydrophobic cavity, which enhances the binding of cationic or zwitterionic guest molecules through strong electrostatic and cation-π interactions. mdpi.comfrontiersin.org In some host-guest systems, the sulfonate groups can also form specific interactions, such as C–H⋯OSO₂ hydrogen bonds, which further stabilize the resulting complex. mdpi.com This dual nature—a hydrophobic cavity combined with charged, hydrophilic rims—makes sulfonated calixarenes, like 4-sulfocalix rsc.orgarene, powerful and selective receptors in aqueous media. mdpi.com
Overview of Academic Research Trajectories for 4-Sulfocalixrsc.orgarene Hydrate (B1144303)
Academic research on 4-sulfocalix rsc.orgarene hydrate has explored its diverse capabilities in forming host-guest complexes and its applications in various scientific domains. A primary focus has been its use as a host for small organic molecules and metal-based drugs. For instance, it can form an inclusion complex with the anticancer drug nedaplatin (B1678008), which increases the drug's solubility and stability. biocompare.comlabcompare.com This highlights its potential in drug delivery systems, where it can act as a carrier to improve the properties of therapeutic agents. nih.gov
The interaction of 4-sulfocalix rsc.orgarene with various guest molecules has been quantified in numerous studies. The association constants (Kₐ), which measure the strength of the host-guest interaction, have been determined for a range of guests, demonstrating its binding capabilities. For example, its complexation with certain flavylium (B80283) species has been studied to assess its role in stabilizing anthocyanin colors. mdpi.com In one study, the association constant for the complex with 4′,7-dihydroxyflavylium (DHF) was found to be significantly high, indicating a strong affinity. mdpi.com
Structural studies have also been a key research trajectory. Neutron diffraction studies on the hydrate form of tetrasodium (B8768297) p-sulfonatocalix rsc.orgarene have provided detailed insights into its solid-state structure, revealing that water molecules play a crucial role in stabilizing the crystal lattice. nih.gov These studies have shown that a water molecule is often located within the calixarene cavity, engaging in OH···π interactions with the aromatic rings. nih.gov Furthermore, research has demonstrated that pH can control the self-assembly of 4-sulfocalix rsc.orgarene into different supramolecular architectures, such as one-dimensional and two-dimensional coordination polymers. researchgate.net
Finally, 4-sulfocalix rsc.orgarene has been employed as a stabilizing agent for nanoparticles. It can be used to prepare materials embedded with ruthenium nanoparticles, which then act as efficient catalysts for the reduction of toxic azo dyes. biocompare.comlabcompare.com
Research Data Tables
Table 1: Physicochemical Properties of 4-Sulfocalix rsc.orgarene Hydrate
| Property | Value | Source(s) |
| CAS Number | 112269-92-8 | calpaclab.comtcichemicals.com |
| Molecular Formula | C₂₈H₂₄O₁₆S₄·xH₂O | biocompare.comlabcompare.com |
| Molecular Weight | 744.72 g/mol (anhydrous) | biocompare.comavantorsciences.com |
| Appearance | White to gray to red powder/crystal | tcichemicals.com |
| Synonyms | Tetrahydroxycalix rsc.orgarenetetrasulfonic Acid, Tetrasulfo(tetrahydroxy)calix rsc.orgarene | tcichemicals.com |
| Purity | ≥94% | biocompare.comlabcompare.comavantorsciences.com |
Table 2: Reported Association Constants (Kₐ) for Host-Guest Complexes with 4-Sulfocalix rsc.orgarene (SC4)
| Guest Molecule | Association Constant (Kₐ) in M⁻¹ | Experimental Conditions | Source(s) |
| 4',7-dihydroxyflavylium (DHF) | 1.1 × 10⁴ | pH = 1 | mdpi.com |
| Oenin | 2.0 × 10³ | pH = 1 | mdpi.com |
| p-Toluenesulfonic acid (p-TSA) | (2.23 ± 0.15) × 10⁴ | pH = 6.0 (with a cationic pillar labcompare.comarene host) | frontiersin.orgnih.gov |
| 2-Naphthalenesulfonic acid (2-NA) | (1.97 ± 0.28) × 10⁴ | pH = 6.0 (with a cationic pillar labcompare.comarene host) | frontiersin.orgnih.gov |
Note: The data for p-TSA and 2-NA involve a different host molecule (pillar labcompare.comarene) but are included to provide context on the interactions of sulfonated aromatic compounds in host-guest systems.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H26O17S4 |
|---|---|
Molecular Weight |
762.8 g/mol |
IUPAC Name |
25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;hydrate |
InChI |
InChI=1S/C28H24O16S4.H2O/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);1H2 |
InChI Key |
RKPGNZQZXOAHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Sulfocalix 1 Arene Hydrate
Advanced Synthetic Approaches to the 4-Sulfocalixmdpi.comarene Scaffold
The primary and most direct method for synthesizing 4-sulfocalix mdpi.comarene involves the electrophilic substitution of the parent calix mdpi.comarene. This is typically achieved by treating calix mdpi.comarene with a strong sulfonating agent.
A common laboratory-scale synthesis involves the following steps:
Starting Material : The synthesis begins with calix mdpi.comarene, which is often derived from the condensation of p-tert-butylphenol and formaldehyde, followed by a de-tert-butylation step (a reverse Friedel-Crafts reaction) to yield the parent calix mdpi.comarene. researchgate.netfrontiersin.orgnih.gov
Sulfonation : The parent calix mdpi.comarene is reacted with concentrated sulfuric acid or chlorosulfonic acid. ontosight.aimdpi.comusx.edu.cn The reaction is typically heated to ensure complete sulfonation at all four para-positions of the phenolic rings. usx.edu.cn For instance, a typical procedure involves heating calix mdpi.comarene in concentrated H₂SO₄ at 70°C for several hours. usx.edu.cn
Purification : The resulting product, p-sulfonatocalix mdpi.comarene, is then purified. This often involves precipitation from the reaction mixture, followed by recrystallization and sometimes chromatographic techniques to achieve the high purity required for host-guest studies. ontosight.ai
An alternative approach involves the synthesis of the macrocycle from already sulfonated monomer units, though direct sulfonation of the pre-formed calix mdpi.comarene scaffold is more prevalent. The choice of sulfonating agent and reaction conditions can be optimized to control the degree of sulfonation and maximize yield.
Table 1: Comparison of Synthetic Routes to 4-Sulfocalix mdpi.comarene
| Starting Material | Reagents | Key Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Calix mdpi.comarene | Concentrated H₂SO₄ | Heating at 70°C for 3 hours | p-Sulfonatocalix mdpi.comarene | usx.edu.cn |
| Calix mdpi.comarene | Fuming H₂SO₄ or Chlorosulfonic Acid | Varies | p-Sulfonatocalix mdpi.comarene | ontosight.aimdpi.com |
| p-tert-Butylcalix mdpi.comarene | 1) Toluene, AlCl₃ (de-tert-butylation) 2) H₂SO₄ | 1) Reflux 2) Heating | p-Sulfonatocalix mdpi.comarene | researchgate.netfrontiersin.org |
Post-Synthetic Functionalization Strategies for Tailored Receptor Design
The true versatility of the 4-sulfocalix mdpi.comarene scaffold lies in its potential for post-synthetic modification. The calix mdpi.comarene structure presents two distinct regions for functionalization: the "upper rim" (the para-positions, four of which are occupied by sulfonate groups) and the "lower rim" (the phenolic hydroxyl groups). mdpi.commdpi.comresearchgate.net This allows for the introduction of a wide array of functional groups to fine-tune the receptor's size, shape, and binding properties. mdpi.comresearchgate.net
Upper Rim Functionalization: While the parent 4-sulfocalix mdpi.comarene has sulfonate groups at all four upper rim positions, it is possible to synthesize derivatives with a mix of functionalities. This is typically achieved by starting with a protected calix mdpi.comarene, performing electrophilic aromatic substitution reactions (like nitration or formylation) on one or more available para-positions, and then sulfonating the remaining sites. chemrxiv.orgtandfonline.com This regioselective functionalization allows for the precise placement of groups that can act as additional binding sites or alter the cavity's electronic environment. chemrxiv.orgtandfonline.comchemrxiv.org For example, nitro or formyl groups can be introduced to create hosts with different guest interaction geometries. chemrxiv.org
Lower Rim Functionalization: The four phenolic hydroxyl groups on the lower rim are common sites for modification. mdpi.com These groups can be functionalized via the formation of ether or ester bonds. mdpi.commun.ca By using different bases and alkylating/acylating agents, it's possible to introduce from one to four substituents with a high degree of regio- and stereoselectivity. mdpi.com For example, alkyl chains of varying lengths (e.g., hexyl, heptyl, octyl) can be attached to the lower rim, creating amphiphilic calixarenes that can self-assemble into structures like micelles. acs.org
Table 2: Examples of Post-Synthetic Functionalization of the Calix mdpi.comarene Scaffold
| Rim | Functional Group(s) Introduced | Synthetic Strategy | Purpose of Modification | Reference(s) |
|---|---|---|---|---|
| Upper Rim | Nitro, Formyl | Regioselective protection, electrophilic substitution, then sulfonation | Create new binding sites, alter host-guest geometry | chemrxiv.orgtandfonline.comresearchgate.net |
| Lower Rim | Hexyl, Heptyl, Octyl ethers | Alkylation with corresponding bromoalkane and NaH in DMSO | Create amphiphilic derivatives for self-assembly | acs.org |
| Lower Rim | 2-Carboxymethoxy, 2-Amido methoxy | Etherification/amidation reactions | Enhance biocompatibility, target proteins | mdpi.com |
| Upper Rim | Chlorosulfonyl | Reaction with chlorosulfonic acid | Precursor for further derivatization (e.g., sulfonamides) | researchgate.netacs.org |
Structural Modifications for Enhanced Supramolecular Performance
The goal of synthetic modification is ultimately to improve the performance of the calixarene (B151959) host for specific applications. This can mean enhancing binding affinity for a particular guest, increasing selectivity, or enabling new functions like catalysis or sensing.
Structural modifications directly impact the host-guest complexation. The introduction of functional groups on the upper rim directly lines the binding pocket and can dramatically change the potency and selectivity for guests. chemrxiv.org A study on nicotine (B1678760) binding demonstrated that mono- and di-substituted sulfonatocalix mdpi.comarenes with formyl or nitro groups exhibited different binding strengths and geometries compared to the parent, fully sulfonated calix mdpi.comarene. chemrxiv.orgtandfonline.com The positioning of these groups—whether on adjacent or opposing phenolic units—was also shown to be a critical factor. tandfonline.comchemrxiv.org
The combination of the negatively charged sulfonate groups on the upper rim and the hydrophobic cavity allows for the binding of cationic and amphiphilic guest molecules through a combination of electrostatic, hydrophobic, and cation-π interactions. nih.govacs.org By synthetically tuning the structure, researchers can modulate these interactions to optimize the calixarene for a desired supramolecular function. For example, a sulfonatocalix mdpi.comarene functionalized with a hydroxamic acid group showed enhanced ability to detoxify certain nerve agents. nih.gov
Table 3: Impact of Structural Modifications on Supramolecular Properties
| Modification | Host Compound | Guest(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Upper Rim Formyl/Nitro Substitution | Mono/Di-formyl- and Mono/Di-nitro-sulfocalix mdpi.comarenes | Nicotine, Nornicotine | Altered binding constants (Kₐ) and different host-guest interaction geometries observed via NMR. | chemrxiv.orgtandfonline.comchemrxiv.org |
| Lower Rim Alkylation | Hexyl-ether-sulfocalix mdpi.comarene | (Self-assembly) | Formation of stable, monodisperse micelles in water. | acs.org |
| Upper Rim Mixed Functionality | Trisulfonated calix mdpi.comarene with one functional group | Trimethyllysine | Complexation with epigenetic mark, demonstrating potential for biological recognition. | chemrxiv.org |
| Complexation with Metal Cations | p-Sulfonatocalix mdpi.comarene | Lanthanide ions (Tb, Gd, Eu) | Formation of coordination polymers with lanthanide coordination at the sulfonate groups. | rsc.org |
Fundamental Principles of Host Guest Complexation by 4 Sulfocalix 1 Arene Hydrate
Molecular Recognition Mechanisms
The formation of host-guest complexes between 4-sulfocalix nih.govarene and guest molecules is a nuanced process driven by several key molecular recognition mechanisms. These include electrostatic interactions, hydrophobic effects, cation-π, CH-π, and hydrogen bonding interactions. The relative contribution of each mechanism is highly dependent on the nature of the guest molecule and the surrounding medium. nankai.edu.cnukm.my
Electrostatic interactions are a primary driving force in the complexation of charged guest molecules by 4-sulfocalix nih.govarene. nih.govresearchgate.net The negatively charged sulfonate groups on the upper rim of the calixarene (B151959) create a strong electrostatic field that attracts and binds positively charged guests, such as ammonium (B1175870) cations and metal ions. nih.govresearchgate.net This interaction is particularly significant in the binding of proteins, where the calixarene can interact with positively charged residues like lysine (B10760008) and arginine on the protein surface. chemrxiv.org The strength of these interactions can be influenced by the presence of other ions in the solution, which can compete with the guest for binding to the sulfonate groups. nih.govacs.org For instance, the binding of a ruthenium complex to 4-sulfocalix nih.govarene is attributed to a combination of electrostatic and non-electrostatic interactions. nih.gov
In some cases, the interaction is not a simple ion-pairing. For example, in the complexation of povidone-iodine, it is proposed that a hydrogen ion forms a bridge between two adjacent pyrrolidone rings of the polymer, and the resulting cation is then bound by the triiodide anion through electrostatic interaction. mdpi.com The sulfonate groups of the calixarene can then further stabilize this complex.
The size and shape of the cavity impose a degree of selectivity, favoring guests that have a complementary geometry. nankai.edu.cn For instance, the cavity can accommodate aromatic rings of guest molecules, leading to their inclusion. rsc.org The flexibility of the calixarene framework allows it to adopt different conformations to better accommodate various guests. rsc.org
In addition to cation-π interactions, CH-π interactions, where a C-H bond acts as a weak acid and interacts with the π-system of the calixarene, also contribute to the binding of organic molecules. ukm.my These interactions, though weaker than other non-covalent forces, can be numerous and collectively enhance the stability of the host-guest complex. rsc.org
Hydrogen bonding plays a multifaceted role in the complexation behavior of 4-sulfocalix nih.govarene. Intramolecular hydrogen bonds between the hydroxyl groups on the lower rim help to stabilize the cone conformation of the calixarene, which is essential for its host properties. mdpi.commdpi.com
Furthermore, 4-sulfocalix nih.govarene can form intermolecular hydrogen bonds with guest molecules that possess hydrogen bond donor or acceptor groups. mdpi.comsciopen.com For example, the complexation of oxaliplatin (B1677828) and nedaplatin (B1678008) with 4-sulfocalix nih.govarene involves hydrogen bonding. mdpi.comnih.gov The hydroxyl groups on the lower rim and the sulfonate groups on the upper rim can both participate in these interactions. nih.gov The pH of the solution can influence the extent of hydrogen bonding by affecting the protonation state of both the host and the guest. mdpi.comnih.gov
Thermodynamics and Kinetics of Complexation
The formation of a host-guest complex is governed by thermodynamic and kinetic parameters that quantify the stability and the rate of formation of the complex.
The stability of a host-guest complex is quantified by its association constant (Kₐ) or stability constant (Kₛ), with a higher value indicating a more stable complex. researchgate.netmdpi.com The stoichiometry of the complex, which describes the ratio of host to guest molecules, is also a critical parameter. nih.govmdpi.com
Various experimental techniques are employed to determine these parameters. Isothermal titration calorimetry (ITC) is a powerful method that directly measures the heat change upon complexation, allowing for the determination of the association constant, enthalpy (ΔH°), and entropy (TΔS°) of binding. researchgate.netacs.orgnankai.edu.cn Nuclear magnetic resonance (NMR) spectroscopy is another widely used technique. nankai.edu.cnresearchgate.net By monitoring the chemical shift changes of the host or guest protons upon addition of the other component, both the stoichiometry and the association constant can be determined. nankai.edu.cnresearchgate.net UV-Vis spectrophotometry is also utilized, particularly when the guest molecule is a chromophore. mdpi.com The change in the absorption spectrum upon complexation can be used to calculate the binding parameters. mdpi.com The continuous variation method, or Job's plot, is a common graphical method used with spectroscopic data to determine the stoichiometry of the complex. acs.orgnankai.edu.cnmdpi.com
The stoichiometry of 4-sulfocalix nih.govarene complexes can vary. While 1:1 host-guest complexes are common, other stoichiometries such as 1:2, 2:1, and even more complex assemblies have been observed, depending on the guest molecule and the experimental conditions. nih.govacs.orgnankai.edu.cnresearchgate.net For example, the complexation with some gemini (B1671429) guests shows a 2:1 (host:guest) stoichiometry, while with other guests, it is 1:1. nankai.edu.cn The presence of electrolytes can also influence the stoichiometry; for instance, the binding of a ruthenium complex changes from 2:1 to 1:1 upon the addition of NaCl. nih.govacs.org
The following tables present a selection of association constants and stoichiometries for the complexation of 4-sulfocalix nih.govarene with various guest molecules, as determined by different research groups.
Table 1: Association Constants and Stoichiometries of 4-Sulfocalix nih.govarene Complexes
| Guest Molecule | Stoichiometry (Host:Guest) | Association Constant (Kₐ or Kₛ) (M⁻¹) | Method | Reference |
| Oxaliplatin | 1:1 | 5.07 x 10⁴ | UV-Vis, Job's Plot | mdpi.com |
| Dinuclear Platinum Complex | 1:1 | 6.8 x 10⁴ | Not Specified | nih.gov |
| Ruthenium Complex | 2:1 | Not Specified | Job's Plot | nih.govacs.org |
| Ruthenium Complex (in 0.3 M NaCl) | 1:1 | Not Specified | Job's Plot | nih.govacs.org |
| Cucurbit researchgate.neturil | 1:3 | (2.13 ± 0.23) x 10⁵ | Isothermal Titration Calorimetry | acs.org |
| Testosterone | 1:1 | 26 ± 22 | Not Specified | mdpi.comnih.gov |
| Trimethylanilinium chloride | 1:1 | Not Specified | NMR | researchgate.net |
| 1-Adamantyltrimethylammonium chloride | 1:1 | Not Specified | NMR | researchgate.net |
Table 2: Complexation of Gemini Guests with 4-Sulfocalix nih.govarene (SC4A)
| Guest | Terminal Group | Stoichiometry (SC4A:Guest) | Reference |
| G1 | Imidazolium | 1:1 | nankai.edu.cn |
| G4 | Pyridinium (B92312) | 1:1 | nankai.edu.cn |
| G5 | Pyridinium | 1:1 | nankai.edu.cn |
| G6 | Pyridinium | 1:1 | nankai.edu.cn |
| G11 | Viologen | 2:1 | nankai.edu.cn |
Enthalpic and Entropic Driving Forces of Binding
The complexation process is often enthalpy-driven, particularly for charged guest species. nankai.edu.cnacs.org This favorable enthalpy change (negative ΔH) can be attributed to several factors, including electrostatic interactions and the formation of hydrogen bonds. mdpi.com The negatively charged sulfonate groups on the upper rim of the calixarene and the hydroxyl groups on the lower rim can engage in strong electrostatic and hydrogen-bonding interactions with complementary functionalities on the guest molecule. nankai.edu.cnmdpi.com For instance, the binding of the ruthenium complex, [Ru(NH3)5pz]2+, to 4-sulfocalix nih.govarene is driven by both electrostatic and non-electrostatic interactions. nih.gov
The nature of the driving forces can also depend on the type of guest molecule. The complexation of monovalent cations is generally enthalpy-driven, while the binding of divalent and trivalent cations is often entropy-driven. researchgate.net This highlights the complex relationship between the guest properties and the thermodynamic parameters of binding.
| Guest Type | Primary Driving Force | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Reference |
| Monovalent Cations | Enthalpy | Favorable (Negative) | Small or Unfavorable | researchgate.net |
| Divalent/Trivalent Cations | Entropy | Unfavorable or small | Favorable (Positive) | nankai.edu.cnresearchgate.net |
| Organic Cations | Enthalpy & Entropy | Favorable (Negative) | Favorable (Positive) | acs.orgmdpi.com |
Kinetic Studies of Binding and Dissociation Processes
Kinetic studies provide valuable insights into the rates of association and dissociation of guest molecules with 4-sulfocalix nih.govarene hydrate (B1144303), complementing thermodynamic data on binding affinities. These studies reveal the energy barriers associated with the formation and breakdown of host-guest complexes. acs.org
The association rate constants for the binding of guest molecules to calixarenes can be quite rapid. For example, kinetic analyses have shown excited-state association rate constants in the order of 10^8 M⁻¹s⁻¹ for the complexation of bicyclic azoalkanes with β-cyclodextrin, a related macrocycle. acs.org While specific kinetic data for 4-sulfocalix nih.govarene hydrate with a wide range of guests is not extensively detailed in the provided results, the principles of host-guest kinetics are applicable.
The rates of complex formation and dissociation are influenced by factors such as the size and shape complementarity between the host and guest, as well as the nature of the intermolecular forces involved. The presence of a supporting electrolyte can also influence the kinetic rate constants, likely through ion pair formation and its effect on the electrostatic interactions that govern the binding process. nih.gov
Influence of Environmental Factors on Binding Affinity (e.g., pH, ionic strength)
The binding affinity of 4-sulfocalix nih.govarene hydrate is highly sensitive to the surrounding chemical environment, particularly pH and ionic strength.
pH: The pH of the solution plays a crucial role in determining the ionization state of both the 4-sulfocalix nih.govarene hydrate and the guest molecule. The sulfonate groups of the calixarene are typically deprotonated over a wide pH range, imparting a negative charge to the macrocycle. nih.gov However, the phenolic hydroxyl groups at the lower rim have pKa values that can be influenced by the medium, and their deprotonation at higher pH can alter the binding properties. researchgate.net For guest molecules with ionizable groups, pH will dictate their charge and, consequently, their electrostatic interactions with the host. The binding constants of complexes with certain guests have been shown to be dependent on the acidic pH level of the solution. biosynth.com This pH-responsiveness is a key feature that can be exploited in various applications, such as drug delivery systems where a change in pH can trigger the release of a guest molecule. frontiersin.org
Ionic Strength: The ionic strength of the medium, typically controlled by the concentration of a supporting electrolyte like NaCl, significantly affects the binding affinity, especially for charged guests. An increase in ionic strength can lead to a decrease in the binding constant due to the shielding of electrostatic interactions between the host and guest. nih.gov For example, the stoichiometry of the complex between a ruthenium complex and 4-sulfocalix nih.govarene changes from 2:1 to 1:1 as the concentration of NaCl is increased. nih.govresearchgate.net This is attributed to the competition of the salt ions for the binding sites on the calixarene and the guest. The transition from an endothermic to an exothermic effect with increasing ionic strength for the binding of some metal ions suggests an increase in the metal-ligand bond strength. ksu.kz
| Environmental Factor | Effect on Binding Affinity | Mechanism | Reference |
| pH | Can significantly alter binding constants | Affects the ionization state of the host and/or guest, influencing electrostatic interactions. | researchgate.netbiosynth.com |
| Ionic Strength | Generally decreases binding affinity for charged guests | Shielding of electrostatic interactions and competition from salt ions. Can alter complex stoichiometry. | nih.govresearchgate.netksu.kz |
Selective Molecular Recognition by 4-Sulfocalixnih.govarene Hydrate
A hallmark of 4-sulfocalix nih.govarene hydrate is its ability to selectively bind certain molecules over others, a property known as molecular recognition. This selectivity arises from a combination of factors including size and shape complementarity, as well as the specific intermolecular interactions between the host and guest.
Cation Selectivity (Alkaline, Alkaline Earth, Lanthanide, Transition Metal Ions)
4-Sulfocalix nih.govarene hydrate exhibits a remarkable ability to selectively bind a wide range of cations. The primary binding sites for cations are the negatively charged sulfonate groups located on the upper rim of the calixarene. nankai.edu.cnnih.gov Cation-π interactions with the electron-rich aromatic cavities of the calixarene are also thought to contribute to the binding. researchgate.netnih.gov
Experimental studies have shown that 4-sulfocalix nih.govarene has a much higher affinity for divalent and trivalent cations compared to monovalent cations. nankai.edu.cnresearchgate.netnih.gov The binding with monovalent cations like Na⁺ is generally weak, and in some cases, no significant complexation is detected. researchgate.netnih.gov In contrast, strong binding is observed for alkaline earth ions, and even stronger binding for lanthanide(III) ions. nankai.edu.cn The higher affinity for the more highly charged cations is attributed to stronger electrostatic interactions and a more significant entropic gain from the release of a larger number of water molecules from their hydration shells upon complexation. nankai.edu.cn
Structural studies have revealed different coordination modes for various metal ions. For instance, in a copper(II) complex, two different coordination environments were observed. researchgate.net Neodymium(III) ions have been shown to be eight-coordinate, involving sulfonate groups from four different calixarene units. researchgate.net The complexation of lanthanide ions with p-sulfonatocalix nih.govarene has been studied as a potential tool in protein crystallography. mpg.de
| Cation Type | Relative Binding Affinity | Key Interactions | Reference |
| Alkaline (Monovalent) | Weak | Electrostatic, Cation-π | researchgate.netnih.gov |
| Alkaline Earth (Divalent) | Moderate | Electrostatic, Desolvation | nankai.edu.cn |
| Lanthanide (Trivalent) | Strong | Electrostatic, Desolvation | nankai.edu.cnresearchgate.net |
| Transition Metal | Varies | Electrostatic, Coordination | researchgate.net |
Anion Selectivity
While 4-sulfocalix nih.govarene is primarily known for its cation-binding capabilities due to its anionic nature, derivatives of calix nih.govarenes have been developed as anion receptors. acs.orgutwente.nl The introduction of neutral hydrogen-bond donor groups, such as (thio)urea or sulfonamide functionalities, onto the calixarene framework allows for the recognition and binding of anions. acs.orgutwente.nl
These modified calixarenes can exhibit selectivity for certain anions. For example, chlorosulfonylated calix nih.govarenes have been shown to have a selectivity for the hydrogen sulfate (B86663) anion. utwente.nl The binding of anions in these systems is typically achieved through hydrogen bonding interactions between the anion and the functional groups on the calixarene. utwente.nl The selectivity is determined by factors such as the geometric arrangement of the hydrogen-bond donors and the intrinsic properties of the anion.
Neutral Molecule Encapsulation and Discrimination
The hydrophobic cavity of 4-sulfocalix nih.govarene hydrate provides a suitable environment for the encapsulation of neutral guest molecules. nankai.edu.cn The driving forces for the inclusion of neutral molecules are primarily the hydrophobic effect and van der Waals interactions. The release of "high-energy" water molecules from the cavity into the bulk solvent is a major entropic contribution to the binding of nonpolar guests.
4-Sulfocalix nih.govarene can discriminate between different neutral molecules based on their size, shape, and polarity. The dimensions of the calixarene cavity impose steric constraints on the guest molecules that can be accommodated. Furthermore, specific interactions, such as π-π stacking between the aromatic walls of the calixarene and an aromatic guest, can enhance binding affinity and selectivity. nankai.edu.cn The ability to selectively encapsulate neutral molecules makes 4-sulfocalix nih.govarene a valuable tool in areas such as sensing and separation science.
Enantioselective Recognition Processes
4-Sulfocalix acs.orgarene is an achiral, bowl-shaped macrocycle. However, it can participate in enantioselective recognition through the formation of supramolecular complexes. When interacting with a chiral guest molecule, the achiral host can form two transient diastereomeric complexes, one with each enantiomer. These diastereomeric complexes possess different association constants and stabilities, which allows the calixarene to discriminate between the two enantiomers.
This recognition capability is often enhanced through cooperative binding. In some systems, the presence of 4-sulfocalix acs.orgarene can amplify the enantioselectivity of a separate chiral sensor. For instance, research has shown that a supramolecular assembly of p-sulfonatocalix acs.orgarene with a chiral fluorescent probe leads to enhanced enantioselectivity for guests like tartaric acid and other chiral molecules, achieving a fluorescence intensity ratio of up to 3.1 between enantiomers. rhhz.netrsc.org The calixarene, in this case, helps to create a more defined and rigid chiral environment, which magnifies the subtle differences in interaction energy between the enantiomers. The primary driving forces for these interactions include electrostatic forces, hydrogen bonding, and hydrophobic interactions within the calixarene's cavity. nankai.edu.cn
Recognition of Biological Analytes for Research Applications
The unique structure of 4-sulfocalix acs.orgarene—possessing a hydrophobic cavity and a highly charged anionic rim of sulfonate groups—makes it an effective receptor for a variety of biological analytes in aqueous solutions. nih.govacs.org Its water solubility and biocompatibility further enhance its utility in biological research. nih.gov It demonstrates a remarkable ability to form stable host-guest complexes with amino acids, proteins, and can mediate interactions with nucleic acids. nih.govacs.org
The recognition of amino acids by 4-sulfocalix acs.orgarene is primarily driven by a combination of electrostatic and hydrophobic interactions. nankai.edu.cnrsc.org The negatively charged sulfonate groups on the upper rim of the calixarene act as anchoring points for the positively charged ammonium groups (—NH₃⁺) of amino acids, particularly at acidic to neutral pH. mdpi.com Simultaneously, the hydrophobic side chain of the amino acid can be partially or fully included within the π-electron-rich cavity of the calixarene. nih.govresearchgate.net
The stability of these complexes varies depending on the nature of the amino acid side chain. rsc.org Cationic amino acids like lysine and arginine, which carry a positive charge, are particularly strong binders. mdpi.com Studies have shown that modifying the lysine side chain, for example through methylation, can increase the binding affinity for sulfonato-calix acs.orgarene by up to 70-fold for trimethyllysine, highlighting the sensitivity of the calixarene cavity to the guest's structure. nih.gov The binding process is a dynamic equilibrium, and the strength of the interaction can be quantified by determining the stability constants of the complexes using techniques such as NMR spectroscopy and chromatography. rsc.org
Table 1: Interaction Data for 4-Sulfocalix acs.orgarene with Various Amino Acids
| Amino Acid Guest | Key Interaction Forces | Method of Study | Observations |
| Lysine | Electrostatic, Hydrophobic Inclusion | NMR, Microcalorimetry | Strong binding due to the cationic side chain interacting with sulfonate groups. mdpi.com |
| Arginine | Electrostatic, Hydrophobic Inclusion | NMR, Microcalorimetry | Strong binding, facilitated by the guanidinium (B1211019) group. mdpi.com |
| Methylated Lysine | Cation-π, Electrostatic | X-ray Crystallography, NMR | Significantly enhanced binding affinity compared to unmodified lysine. nih.gov |
| Proline | Electrostatic, Hydrophobic | RP-HPLC, ¹H NMR | Formation of stable complexes detected by changes in retention time and chemical shifts. rsc.org |
| Aspartic Acid | Electrostatic, Hydrophobic | RP-HPLC, ¹H NMR | Complex formation observed and stability constants determined. rsc.org |
The interaction of 4-sulfocalix acs.orgarene with neutral carbohydrates is less pronounced compared to its binding of charged species like amino acids. However, recognition can be achieved, particularly with modified carbohydrates or in systems where other interactions can be leveraged. For instance, the binding of glycosylated compounds can be facilitated if the guest molecule also contains a cationic center that can interact strongly with the sulfonate rim of the calixarene. Research has explored the synthesis of calixarenes with O-glycosyl groups to create specific carbohydrate-binding pockets, but the direct, strong binding of simple, neutral sugars by the parent 4-sulfocalix acs.orgarene in aqueous solution is not a primary application. nih.gov
4-Sulfocalix acs.orgarene is a versatile receptor for protein surfaces, often targeting positively charged amino acid residues like lysine and arginine. acs.orgchemrxiv.org This interaction can act as a form of "molecular glue," mediating protein self-assembly and crystallization. rsc.org
A prominent and well-studied example is the interaction with hen egg-white lysozyme (B549824). rsc.orgnih.gov X-ray crystallography has revealed specific and multifaceted binding mechanisms. rsc.orgrcsb.org One primary binding site involves the encapsulation of the C-terminal arginine residue (Arg128) of lysozyme within the calixarene's cavity. rsc.orgrsc.org This interaction is stabilized by strong electrostatic forces between the guanidinium group of arginine and the sulfonate groups of the calixarene, as well as cation-π interactions with the aromatic cavity.
Beyond single residue encapsulation, 4-sulfocalix acs.orgarene can participate in more intricate complexes on the protein surface. In the lysozyme crystal structure, a second type of interaction site was identified where the calixarene forms a ternary complex with a magnesium ion (Mg²⁺) and a fragment of polyethylene (B3416737) glycol, bridging protein units. rsc.orgrsc.org Furthermore, studies with chemically modified lysozyme showed that 4-sulfocalix acs.orgarene can selectively bind to a dimethylated lysine residue (Lys116-Me₂), with the dimethylamino group deeply buried in the cavity, confirming the importance of cation-π interactions. acs.orgnih.gov This selective recognition of surface residues allows the calixarene to mediate the formation of higher-order protein assemblies, such as the linear chains of lysozyme tetramers observed in crystal structures. rsc.orgrsc.org
Table 2: Summary of 4-Sulfocalix acs.orgarene Interaction Sites on Lysozyme
| Binding Site Description | Key Residue(s) | Type of Interaction | Structural Outcome | Reference |
| Primary Encapsulation Site | Arginine 128 (C-terminal) | Electrostatic, Cation-π, Encapsulation | Anchoring of calixarene to the protein surface. | rsc.org, rsc.org |
| Ternary Complex Site | N/A (protein surface) | Coordination, Electrostatic | Formation of a complex with Mg²⁺ and PEG, gluing protein tetramers. | rsc.org, rsc.org |
| Modified Lysine Site | Lysine 116 (dimethylated) | Cation-π, Encapsulation | Selective binding to post-translationally modified residues. | acs.org, nih.gov |
Direct binding of 4-sulfocalix acs.orgarene to nucleic acids like RNA is generally weak. However, it functions effectively as a "molecular basket" or sequestrating agent to remove small molecules that are bound to RNA. rsc.orgrsc.orgresearchgate.net This mechanism relies on the principle of competitive binding, where the calixarene forms a highly stable host-guest complex with the small molecule, thereby pulling it away from its binding site on the RNA.
This has been demonstrated in studies involving the drug Hydroxychloroquine (HCQS). HCQS is known to bind to RNA in the groove regions. rsc.orgrsc.org The addition of 4-sulfocalix acs.orgarene to a solution containing the pre-formed RNA-HCQS complex leads to the dissociation of the complex. rsc.orgresearchgate.net The calixarene encapsulates the HCQS molecule, forming a new, thermodynamically more favorable host-guest complex. This sequestration is driven by the strong binding between the calixarene and the drug, which overcomes the forces holding the drug to the RNA. rsc.org This application is of significant interest for developing strategies to counteract drug overdose or to modulate the activity of RNA-binding molecules in a research context. rsc.orgresearchgate.net Isothermal titration calorimetry (ITC) and fluorescence spectroscopy are key methods used to quantify the binding constants and thermodynamics of these sequestration processes. rsc.orgresearchgate.net
Table 3: Research Findings on Sequestration of RNA-Bound Analyte by 4-Sulfocalix acs.orgarene
| Analyte Sequestered | Target Biomolecule | Mechanism | Driving Force | Analytical Method | Finding |
| Hydroxychloroquine (HCQS) | Torula Yeast RNA | Competitive Host-Guest Complexation | Formation of a stable HCQS-Calixarene inclusion complex, which is thermodynamically favored over the HCQS-RNA complex. rsc.org | Fluorescence Spectroscopy, ITC | 4-Sulfocalix acs.orgarene effectively removes RNA-bound HCQS, demonstrating its role as a molecular sequestrant. rsc.org, rsc.org |
Applications of 4 Sulfocalix 1 Arene Hydrate in Chemical Science and Engineering
Advanced Sensing and Detection Systems
4-Sulfocalix mdpi.comarene hydrate (B1144303) has emerged as a versatile platform in the development of advanced sensing technologies. Its unique cup-shaped structure, featuring a hydrophobic cavity and a hydrophilic upper rim decorated with sulfonate groups, allows for selective host-guest interactions with a variety of analytes. This molecular recognition capability is harnessed in the design of highly sensitive and selective sensors for ions, molecules, and biological entities.
Design and Fabrication of Ion-Selective Electrodes
The distinct ion-binding capabilities of 4-sulfocalix mdpi.comarene have made it a valuable component in the fabrication of ion-selective electrodes (ISEs). These sensors rely on a selective recognition element (ionophore) embedded within a membrane to generate a potential difference in response to a specific ion's concentration. Calixarene (B151959) derivatives, in general, are effective ionophores for sodium-selective electrodes when incorporated into polymeric membranes made of materials like poly(vinyl chloride).
The selectivity of these electrodes is dictated by the specific calix mdpi.comarene derivative used. The three-dimensional cavity and the presence of sulfonate groups on 4-sulfocalix mdpi.comarene allow it to form stable complexes with various cations. The binding process is influenced by electrostatic and π-stacking interactions between the host molecule and the guest ion. Theoretical studies using density functional theory (DFT) have shown that for p-sulfonatocalix mdpi.comarene, the preferred binding site for metal cations is the upper rim, where the sulfonate groups act as anchoring points for the positively charged guests. Computational models suggest that the complexation with certain metal ions, such as Na+, is a spontaneous and energetically favorable process in an aqueous environment.
Optical and Fluorescent Chemosensors
The host-guest complexation ability of 4-sulfocalix mdpi.comarene is widely exploited in the development of optical and fluorescent chemosensors. These sensors typically involve combining the calixarene with a fluorescent dye or quantum dot. When the target analyte binds to the calixarene cavity, it can induce a change in the photophysical properties of the fluorescent component, such as quenching or enhancement of fluorescence, leading to a detectable signal.
For instance, water-soluble CdSe/ZnS quantum dots, when surface-modified with an amphiphilic p-sulfonatocalix mdpi.comarene derivative, have been used for the optical detection of the neurotransmitter acetylcholine. nih.gov In another application, a supramolecular assembly composed of an amphiphilic sulfonatocalix mdpi.comarene, a tetraphenylethylene (B103901) derivative, and a fluorescent probe was developed for sensing sulfites in living cells. nankai.edu.cn This system demonstrated significant signal amplification with an antenna effect of up to 28.1 and an energy-transfer efficiency of 75.2%. nankai.edu.cn Furthermore, new water-soluble chemosensors based on p-sulfonatocalix mdpi.comarene appended with rhodamine have been synthesized for the selective detection of mercury (Hg²⁺) ions in aqueous environments. researchgate.net
| Sensor Type | Target Analyte | Principle | Key Finding |
| Fluorescent Chemosensor | Acetylcholine | Fluorescence modulation of modified CdSe/ZnS quantum dots | Successful optical detection of the neurotransmitter. nih.gov |
| Supramolecular Assembly | Sulfites | Förster Resonance Energy Transfer (FRET) | Achieved an antenna effect of 28.1 and energy transfer of 75.2% for cellular imaging. nankai.edu.cn |
| Fluorescent Chemosensor | Mercury (Hg²⁺) | "OFF-ON" fluorescence behavior | Selective detection of Hg²⁺ in aqueous media. researchgate.net |
| Host-Guest Ensemble | Biogenic Amines | Colorimetric and fluorescence changes | Optical detection of putrescine and tyramine (B21549) at physiological pH. |
Electrochemical Biosensors for Molecular Analytes (e.g., exosome detection, cell detection)
4-Sulfocalix mdpi.comarene is a valuable material for modifying electrode surfaces in the construction of electrochemical biosensors. These sensors translate the binding of a biological analyte into a measurable electrical signal. The calixarene layer can enhance the biocompatibility, effective surface area, and electron transfer properties of the electrode, leading to more sensitive detection.
A notable application is in the detection of cancer biomarkers. An electrochemical biosensor was developed using multilayers of gold nanoparticles (AuNPs) stabilized by para-sulfonatocalix mdpi.comarene (pSC₄) for the sensitive detection of Human Epidermal Growth Factor Receptor 2 (ErbB2), a tumor marker. This sensor achieved a detection limit of 0.5 ng/mL. The pSC₄-AuNPs multilayer provided good biocompatibility and a high effective area, facilitating sensitive detection.
While direct detection of exosomes using 4-sulfocalix mdpi.comarene is an emerging area, the principles are well-established. Exosomes are nanoscale vesicles that carry molecular information about their parent cells and are considered important biomarkers for cancer diagnosis. researchgate.net Electrochemical biosensors for exosomes often rely on capturing them on an antibody-functionalized electrode and then measuring a change in an electrical property like impedance or current. researchgate.net The use of nanomaterials like AuNPs, often stabilized by molecules such as pSC₄, is a common strategy to amplify the signal and improve the sensitivity of these devices.
Surface Plasmon Resonance (SPR) Based Sensing
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions. aragen.com 4-Sulfocalix mdpi.comarene can be used to create a functional self-assembled monolayer (SAM) on the gold surface of an SPR sensor chip, creating a selective interface for capturing target analytes.
A highly sensitive SPR sensor for the detection of cadmium ions (Cd²⁺) was developed using a modified calix mdpi.comarene SAM. research-nexus.net The calixarene was functionalized to enhance its interaction with cadmium, and the sensor demonstrated high selectivity against other interfering ions. research-nexus.net This sensor achieved an exceptionally low detection limit of less than 10⁻¹¹ M and had a rapid dynamic response time of approximately 16 seconds. research-nexus.net In other research, calix mdpi.comarene derivatives with a reactive thiol group have been used to form SAMs on gold films, which can then be used to control the orientation of immobilized antibodies for immunosensing applications, demonstrating the versatility of calixarenes in SPR-based sensor design. researchgate.net
Environmental Remediation and Analytical Separations
The ability of 4-sulfocalix mdpi.comarene to selectively bind with various guest molecules and ions makes it a powerful tool for environmental applications, particularly for the removal of hazardous pollutants from water.
Selective Sequestration of Heavy Metal Ions from Aqueous Media
Heavy metal contamination in water is a significant environmental and health concern. 4-Sulfocalix mdpi.comarene and its derivatives have demonstrated significant potential for the selective removal of toxic heavy metal ions from aqueous solutions. Their water solubility and multiple binding sites allow them to form stable complexes with metal ions, facilitating their sequestration.
The efficiency of metal ion removal depends on the specific calixarene derivative and the target ion. Studies have shown that calix mdpi.comarene-based materials are effective for the removal of several toxic metals.
Lead (Pb²⁺): Resins impregnated with calix mdpi.comarene tetracarboxylic acid have shown high selectivity and a maximum adsorption capacity of 0.33 mol/kg for lead ions. researchgate.net Other studies using different calixarene derivatives have also highlighted excellent selectivity towards Pb²⁺. researchgate.net
Mercury (Hg²⁺): Calix mdpi.comarene-based supramolecular gels have been shown to effectively remove mercury from water, reducing its concentration from 400 ppm to 1.6 ppm. nih.gov Water-soluble p-sulfonatocalix mdpi.comarene chemosensors have also been designed for the selective detection of Hg²⁺, indicating a strong and specific interaction. researchgate.net
Cadmium (Cd²⁺): While some calixarene-based systems show poor sorption of Cd²⁺, researchgate.net others, when modified, can be effective. An SPR sensor based on a modified calix mdpi.comarene monolayer was able to detect Cd²⁺ with a detection limit below 10⁻¹¹ M, demonstrating a strong binding affinity that is essential for sequestration. research-nexus.net A sulfur-bridged metal-organic framework incorporating a thiacalix mdpi.comarene derivative also showed a low detection limit of 0.017 µM for Cd²⁺. nih.gov
The sequestration process is driven by the formation of host-guest complexes, where the metal ion is encapsulated within or coordinated to the calixarene molecule. This interaction effectively removes the ion from the solution.
| Metal Ion | Sequestration Method | Performance Metric |
| Lead (Pb²⁺) | Impregnated Resin | Adsorption capacity: 0.33 mol/kg researchgate.net |
| Mercury (Hg²⁺) | Supramolecular Gel | Concentration reduced from 400 ppm to 1.6 ppm nih.gov |
| Cadmium (Cd²⁺) | Electrochemical Sensor | Limit of Detection: 0.017 µM nih.gov |
Adsorption and Degradation of Organic Pollutants (e.g., dyes, PFASs)
The unique host-guest properties of 4-sulfocalix nih.govarene hydrate, characterized by a hydrophobic cavity and a hydrophilic exterior endowed with sulfonate groups, make it a compelling agent for environmental remediation. nih.gov This structure allows for the effective capture and subsequent degradation of various organic pollutants.
Research has demonstrated the successful use of 4-sulfocalix nih.govarene in composite materials for dye removal. A hydrogel synthesized from graphene oxide, 4-sulfocalix nih.govarene (SC4a), and L-cysteine has shown the ability to adsorb anionic (eosin yellow) and cationic (neutral red, methylene (B1212753) blue) dyes. nih.govnih.gov The porous structure of this hydrogel facilitates the adsorption, and the material can be regenerated and reused for multiple cycles. nih.govnih.gov The degradation of the adsorbed dyes is achieved through treatment with Cu²⁺/N₂H₄, highlighting a complete capture-and-destroy cycle. nih.govnih.gov Similarly, a crosslinked polymer incorporating a calix nih.govarene derivative demonstrates rapid and highly efficient adsorption of cationic dyes such as methylene blue and toluidine blue, with removal percentages exceeding 99% within minutes. mdpi.com The primary adsorption mechanisms are attributed to electrostatic interactions, π-π stacking, and hydrogen bonding between the polymer and the dye molecules. mdpi.com
The application of calixarenes for the removal of per- and polyfluoroalkyl substances (PFAS) is an emerging area. While direct studies on 4-sulfocalix nih.govarene hydrate for PFAS remediation are not extensively documented, related compounds have shown significant promise. For instance, a guanidinocalix nih.govarene-based receptor has been developed that selectively binds to perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) with nanomolar affinity. nih.gov This receptor enables both the sensitive detection of these pollutants and their removal from water via magnetic separation when immobilized on nanoparticles. nih.gov The strong binding affinity is crucial for high sensitivity and absorption efficiency, suggesting that the calixarene scaffold is a viable platform for developing targeted PFAS adsorbents. nih.gov
| Adsorbent Material | Target Pollutant(s) | Key Findings | Reference |
|---|---|---|---|
| Graphene oxide/4-sulfocalix nih.govarene hydrogel (GSCg) | Eosin yellow, Neutral red, Methylene blue | Effectively adsorbs anionic and cationic dyes; reusable after degradation of dyes. | nih.govnih.gov |
| Calix nih.govarene-crosslinked polymer | Methylene blue, Toluidine blue | Achieved 99.4-99.6% adsorption within 5 minutes; regeneration possible with methanol. | mdpi.com |
| Sulfonated azocalix nih.govarene-modified MOF nanosheets | Doxorubicin (B1662922) (chemotherapy drug) | High adsorption strength (Langmuir constant = 2.45–5.73 L mg⁻¹) and rapid adsorption rate. | mdpi.comnih.gov |
Membrane-Based Separation Technologies (e.g., nanofiltration)
4-Sulfocalix nih.govarene hydrate and its derivatives are being integrated into membrane technologies to enhance separation processes, leveraging their selective binding capabilities. A key application is in the fabrication of nanofibrous membranes for various separation and delivery purposes. Researchers have successfully embedded sulfonatocalix nih.govarene (SCX4) into electrospun nanofibers made from a blend of polycaprolactone (B3415563) (PCL) and gelatin (GEL). nih.govmdpi.com The inclusion of SCX4 not only reduces the diameter of the nanofibers but also significantly increases the hydrophilicity of the membrane surface. mdpi.com These bioactive platforms are suggested for innovative therapeutic applications, including molecular recognition and controlled drug delivery. mdpi.com
The principle of using sulfonated calixarenes in separation membranes is further supported by studies on related structures. For instance, micro-nano structured membranes incorporating p-sulfonatocalix rsc.orgarene have been developed for the highly efficient and selective adsorption of lanthanum(III) ions from aqueous solutions containing various other metal ions. researchgate.net This demonstrates the potential of calixarene-functionalized membranes for selective ion separation.
Furthermore, derivatives of p-sulfonatocalix nih.govarene are being explored as sophisticated molecular transporters to facilitate the passage of molecules across lipid membranes. Amphiphilic and photoswitchable p-sulfonatocalix nih.govarene derivatives can act as "counterion activators" for cationic cell-penetrating peptides (CPPs). nih.govacs.orgnsf.gov By forming a charge-neutralized complex with the peptide, the calixarene enhances its membrane permeability, enabling transport across the lipid bilayer. nih.gov The transport can even be controlled by light when a photoswitchable azobenzene (B91143) group is attached to the calixarene, allowing for triggered delivery of the peptide cargo into living cells. nih.govnsf.gov
Chromatographic Applications in Molecular Separation
The distinct molecular recognition capabilities of 4-sulfocalix nih.govarene have led to its use in various chromatographic techniques to improve the separation of complex mixtures. It can be incorporated as a component of either the stationary phase or the mobile phase.
As part of the stationary phase, calixarenes have been covalently attached to supports like mesoporous silica (B1680970) (MCM-41). researchgate.net These functionalized materials serve as stationary phases in high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE), where the recognition ability of the macrocycle significantly enhances the separation selectivity for solutes, particularly aromatics. researchgate.net
The use of 4-sulfocalix nih.govarene as a mobile phase additive or a selector in capillary electrophoresis (CE) has also been explored. It has been employed to achieve the separation of phenolic positional isomers. To circumvent interference from the high UV absorption of the calixarene itself, a partial filling technique is utilized. In other studies, it has been used as a buffer additive in CE for separating isomers of nitrophenols, dinitrobenzenes, and benzenediols, where size-selective host-guest interactions play a key role in the separation mechanism. A recent chromatographic method utilizes 4-sulfonylcalix nih.govarene as a selective mobile phase additive to specifically capture and separate methylated peptides from complex biological samples, highlighting its utility in advanced proteomics research. nih.gov
Supramolecular Catalysis and Bio-inspired Systems
Mechanistic Studies of Supramolecular Catalytic Activity
4-Sulfocalix nih.govarene hydrate functions as an efficient organocatalyst, primarily due to the presence of sulfonic acid groups on its upper rim. This feature allows it to act as a recyclable, environmentally friendly acid catalyst in aqueous media. The catalytic mechanism is intrinsically linked to its supramolecular host-guest capabilities. The three-dimensional, π-rich cavity can bind reactant molecules, pre-organizing them for reaction, while the sulfonate groups provide both anchoring points for charged species and the acidic protons for catalysis.
This catalytic activity has been demonstrated in the one-pot synthesis of pharmaceutically important compounds like coumarin (B35378) derivatives and 2,3-dihydroquinazolin-4(1H)-ones. mdpi.com In these reactions, the calixarene is believed to activate the substrates through host-guest complexation and protonation, facilitating cyclocondensation reactions under mild, often solvent-free or aqueous conditions. mdpi.com The main driving forces for the initial host-guest complexation include π-stacking, hydrophobic interactions, and charge interactions. The catalyst's water solubility allows for easy separation from the product and subsequent recycling without significant loss of activity. mdpi.com
Integration in Heterogeneous Catalytic Architectures (e.g., nanoparticle composites)
To bridge the gap between homogeneous and heterogeneous catalysis, 4-sulfocalix nih.govarene is frequently immobilized onto solid supports to create robust, reusable catalytic systems. These architectures combine the selective molecular recognition and catalytic properties of the calixarene with the ease of separation and stability of a solid phase.
One approach involves grafting 4-sulfocalix nih.govarene onto the surface of silica-coated magnetic nanoparticles (MNPs). The resulting material acts as a highly effective and magnetically recoverable heterogeneous acid catalyst for reactions like glycerol (B35011) acetalization. Similarly, it has been covalently attached to ordered mesoporous silica materials such as MCM-41, creating hybrid materials that retain their ordered porous structure and are being investigated as adsorbents and catalysts. researchgate.net
Composites with carbon-based nanomaterials have also been developed. 4-Sulfocalix nih.govarene can be loaded onto reduced graphene oxide (RGO) sheets, yielding a hybrid material with enhanced electrochemical sensing capabilities for dye and biomolecules, owing to the supramolecular recognition and enrichment effect of the calixarene. Furthermore, the broader family of calix nih.govarenes has been used to functionalize gold nanoparticles, creating nanocatalysts with enhanced selectivity and stability for the oxygen reduction reaction (ORR) in electrocatalysis. In some applications, calixarene-fluorescein conjugates have been used to form solid lipid nanoparticles that are photocatalytically active.
| Support Material | Composite Structure | Application | Reference |
|---|---|---|---|
| Silica-coated magnetic nanoparticles (MNPs) | p-Sulfonic acid calix nih.govarene immobilized on MNPs | Heterogeneous acid catalyst for glycerol acetalization | |
| Mesoporous Silica (MCM-41) | Calix nih.govarene derivatives covalently attached to MCM-41 | Potential adsorbents and catalysts | researchgate.net |
| Reduced Graphene Oxide (RGO) | p-Sulfonatocalix nih.govarenes loaded onto RGO surface | Enhanced electrochemical sensing of dyes and biomolecules | |
| Gold Nanoparticles (AuNPs) | Calix nih.govarene monolayer covalently bound to AuNPs | Electrocatalyst for Oxygen Reduction Reaction (ORR) |
Enzyme Mimicry and Artificial Receptor Design
The well-defined, semi-rigid structure of 4-sulfocalix nih.govarene makes it an excellent scaffold for the design of artificial receptors and systems that mimic biological functions. nih.govnih.gov Its ability to form stable host-guest complexes with a variety of molecules, particularly organic cations, allows it to serve as a model for biological receptor-substrate interactions. nih.gov
In the realm of enzyme mimicry, calix nih.govarene derivatives functionalized with catalytic groups like imidazole (B134444) have been shown to act as simple mimics of acyltransferase enzymes, catalyzing the hydrolysis of p-nitrophenyl esters. mdpi.com The calixarene framework serves to bring the substrate and the catalytic groups into close proximity, similar to the active site of an enzyme.
As artificial receptors, sulfonated calixarenes have demonstrated a strong ability to bind to biologically relevant molecules. They can form complexes with proteins such as Bovine Serum Albumin (BSA) and lysozyme (B549824), interacting with specific amino acid residues like arginine. rsc.org This recognition capability is being exploited in the development of biosensors and systems for modulating protein activity. For example, a p-sulfonatocalix nih.govarene stabilized gold nanoparticle multilayer was used to create a sensitive electrochemical biosensor for the detection of the cancer biomarker ErbB2. nih.gov The biocompatibility and low cytotoxicity of sulfonated calixarenes further enhance their suitability for these bio-inspired applications. nih.govrsc.org
Integration into Advanced Materials and Nanostructures
The unique molecular architecture of 4-sulfocalix nih.govarene, characterized by a hydrophobic cavity and a hydrophilic exterior rim decorated with sulfonate groups, makes it a versatile building block for the construction of sophisticated materials and nanostructures. Its ability to engage in host-guest interactions, self-assemble, and coordinate with metal ions has been leveraged to create a diverse range of functional materials with applications spanning catalysis, separation, sensing, and biomedicine.
Self-Assembly of 4-Sulfocalixnih.govarene Hydrate into Ordered Nanostructures
The amphiphilic nature of 4-sulfocalix nih.govarene derivatives drives their spontaneous organization in solution to form well-defined, ordered nanostructures. This self-assembly process is governed by a combination of noncovalent interactions, including hydrophobic effects, electrostatic interactions, and π-π stacking.
Researchers have demonstrated that amphiphilic sulfonatocalix nih.govarenes can co-assemble with other molecules to form complex nanostructures. For instance, an amphiphilic sulfonatocalix nih.govarene (SC4A-C6) has been shown to induce the self-assembly of a tetraphenylethylene derivative (TPE-4Py) into spherical nanoparticles with diameters of approximately 10 nm. nankai.edu.cn The driving forces for this assembly are a synergistic combination of:
Electrostatic interactions between the negative sulfonate groups of the calixarene and the positive pyridinium (B92312) groups of TPE-4Py. nankai.edu.cn
Hydrophobic interactions among the alkyl chains of the calixarene. nankai.edu.cn
π-π interactions which help to stabilize the aggregates. nankai.edu.cn
This co-assembly results in a close-packed structure that restricts the intramolecular rotation of the TPE-4Py molecules, leading to a significant aggregation-induced emission (AIE) effect. nankai.edu.cn Similarly, the self-assembly of mannosylated-calix nih.govarenes into micelles has been explored for the delivery of hydrophobic drugs. The oligomeric nature of the calix nih.govarene core enables the dynamic and controllable formation of these nano-micelles.
The pH of the solution can also be a critical factor in modulating the self-assembly of calixarene-based systems, particularly for derivatives containing ionizable groups. This allows for the tunable construction of supramolecular aggregates. Furthermore, 4-sulfocalix nih.govarene can form intricate supramolecular assemblies with metal ions, such as trivalent lanthanide ions, leading to the formation of coordination polymers with novel structural motifs. rsc.org
Table 1: Characteristics of Self-Assembled 4-Sulfocalix nih.govarene Nanostructures
| Assembled System | Component Molecules | Nanostructure Type | Key Driving Forces |
|---|---|---|---|
| SC4A-C6 / TPE-4Py | Amphiphilic sulfonatocalix nih.govarene, Tetraphenylethylene pyridinium derivative | Spherical Nanoparticles (~10 nm) | Electrostatic, Hydrophobic, π-π interactions nankai.edu.cn |
| Mannosylated-calix nih.govarene | Mannosylated-calix nih.govarene | Micelles | Hydrophobic interactions |
Incorporation into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, and calixarenes are considered ideal building blocks due to their inherent porosity, electron-rich cavities, and structural preorganization.
A notable example is the synthesis of a calix nih.govarene-derived 2D COF, designated COF-C4A-BTD. nih.gov This framework was constructed using 5,11,17,23-tetrakis(p-formyl)-25,26,27,28-tetrahydroxycalix nih.govarene (CHO-C4A) as an electron-donating building block and 4,7-bis(4-aminophenyl)-2,1,3-benzothiadiazole (BTD) as an electron-accepting linker. nih.gov The resulting material exhibits high crystallinity and possesses a non-interpenetrating, undulating 2D layered structure with AA-stacking. nih.gov
The key features of this calixarene-based COF include:
Donor-Acceptor Structure: The combination of the electron-rich calixarene and the electron-deficient benzothiadiazole unit creates an intramolecular donor-acceptor architecture. nih.gov
Photocatalytic Activity: This structure facilitates intramolecular charge transfer, leading to superior visible-light-driven photocatalytic activity. The COF has a narrow band gap of 1.99 eV. nih.gov
Pollutant Degradation: COF-C4A-BTD has demonstrated high efficiency in the photocatalytic removal of organic pollutants, including bisphenol A, rhodamine B, and methylene blue. nih.gov
Theoretical calculations and experimental tests have confirmed the efficient charge separation and transfer within the COF-C4A-BTD framework, underscoring the potential of incorporating 4-sulfocalix nih.govarene derivatives into COFs for environmental remediation applications. nih.gov
Table 2: Properties of a Calix nih.govarene-Based Covalent Organic Framework (COF-C4A-BTD)
| Property | Description | Source |
|---|---|---|
| Building Blocks | Donor: 5,11,17,23-tetrakis(p-formyl)-25,26,27,28-tetrahydroxycalix nih.govarene (CHO-C4A)Acceptor: 4,7-bis(4-aminophenyl)-2,1,3-benzothiadiazole (BTD) | nih.gov |
| Crystal Structure | Non-interpenetrating undulating 2D layered structure with AA-stacking | nih.gov |
| Band Gap | 1.99 eV | nih.gov |
| Application | Visible-light-driven photocatalyst for organic pollutant removal | nih.gov |
Development of Metal-Organic Frameworks (MOFs) Incorporating 4-Sulfocalixnih.govarene
The sulfonate groups on the upper rim of 4-sulfocalix nih.govarene provide excellent coordination sites for metal ions, making it a versatile ligand for the construction of Metal-Organic Frameworks (MOFs). By bridging metal centers, the calixarene tecton can create robust, porous 3D networks.
Researchers have successfully synthesized 3D microporous MOFs by linking rare earth cations (such as Nd³⁺ or Eu³⁺) with 4-sulfocalix nih.govarene, referred to as C4AS. rsc.org In these structures, the rigid C4AS molecule acts as a tetradentate ligand, bridging the metal ions to form a 3D covalent network. rsc.org A distinctive feature of these MOFs is the "up-up" arrangement of the calixarene molecules, which differs from the more common "up-down" antiparallel bilayer arrays. rsc.org
In a related area, sulfonylcalix nih.govarenes have been used to create discrete coordination cages known as metal-organic supercontainers (MOSCs). mdpi.com These are formed through the self-assembly of the calixarene units, metal ions, and various carboxylate linkers. mdpi.com
Furthermore, the surface of existing MOFs can be functionalized with calixarenes to enhance their properties. For example, MOF nanosheets have been modified with sulfonated azocalix nih.govarenes (SAC4A) to create highly effective adsorbents for removing chemotherapy drugs like doxorubicin from serum. nih.govnih.gov The strong host-guest affinity between the calixarene cavity and the drug molecule results in high adsorption strength and rapid removal rates. nih.govnih.gov
Table 3: Examples of 4-Sulfocalix nih.govarene in Metal-Organic Frameworks
| Material Type | Components | Key Structural Feature | Application |
|---|---|---|---|
| 3D Microporous MOF | 4-Sulfocalix nih.govarene (C4AS), Rare Earth Cations (Nd³⁺, Eu³⁺) | "Up-up" arrangement of calixarene units, 3D porosity rsc.org | Gas storage, Separation, Catalysis rsc.org |
| Metal-Organic Supercontainers (MOSCs) | Sulfonylcalix nih.govarene, Metal ions, Carboxylate linkers | Discrete, multi-pore coordination cages mdpi.com | Drug delivery, Molecular recognition mdpi.com |
Formation of Supramolecular Gels and Hydrogels for Material Applications
4-Sulfocalix nih.govarene and its derivatives can act as gelators, forming extensive three-dimensional networks that immobilize solvent molecules to create supramolecular gels and hydrogels. These soft materials are of great interest for applications in areas like drug delivery, tissue engineering, and environmental remediation.
High-strength supramolecular hydrogels have been generated from calix nih.govarene-based precursors. nih.gov By controlling the reaction conditions during hydrazone formation between these precursors, the mechanical and ductile properties of the resulting gel can be precisely tuned. nih.gov This method can produce organogels with impressive tensile strengths exceeding 40 MPa, which can be converted into robust hydrogels through solvent exchange. nih.gov
Composite hydrogels incorporating 4-sulfocalix nih.govarene have also been developed. A hydrogel synthesized from graphene oxide (GO), sulphonatocalix nih.govarene (SC4a), and L-cysteine has shown significant potential for environmental applications. acs.org This GSCg hydrogel possesses a porous structure capable of adsorbing various types of organic dyes (anionic, cationic, and neutral). acs.org The adsorbed dyes can then be degraded, regenerating the hydrogel for repeated use. The formation of the gel involves L-cysteine linking the supramolecular assembly of calixarene-coated graphene oxide, with subsequent cross-linking leading to the 3D network. acs.org
Surface Modification and Development of Composite Materials
The functional groups and host-guest properties of 4-sulfocalix nih.govarene make it an excellent candidate for modifying the surfaces of other materials and for creating advanced composite materials with synergistic properties.
One prominent application is the creation of composite nanofibers. Sulfonatocalix nih.govarene (SCX4) has been successfully embedded into electrospun nanofibers composed of polycaprolactone (PCL) and gelatin (GEL). nih.gov The incorporation of the calixarene into the polymer matrix resulted in a significant reduction in the diameter of the nanofibers, from 267 nm to 115 nm. nih.gov Such composite materials hold promise for applications in tissue engineering and as cell growth-promoting materials. nih.gov
As mentioned previously, 4-sulfocalix nih.govarene derivatives have been used to modify the surfaces of 2D materials like graphene oxide and MOF nanosheets. nih.govacs.org In the case of the graphene oxide-sulfonatocalix nih.govarene hydrogel, the calixarene acts as a dispersing agent for the graphene oxide sheets in water, enabling the formation of a stable hybrid material. acs.org For MOF nanosheets, the surface-grafted sulfonated azocalix nih.govarenes act as specific recognition sites, dramatically enhancing the material's affinity and capacity for capturing target molecules like doxorubicin. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 4-Sulfocalix nih.govarene | C4AS, SC4a, SCX4 |
| Polycaprolactone | PCL |
| Gelatin | GEL |
| Graphene Oxide | GO |
| L-cysteine | - |
| 5,11,17,23-tetrakis(p-formyl)-25,26,27,28-tetrahydroxycalix nih.govarene | CHO-C4A |
| 4,7-bis(4-aminophenyl)-2,1,3-benzothiadiazole | BTD |
| Sulfonated azocalix nih.govarene | SAC4A |
| Doxorubicin | - |
| Tetraphenylethylene pyridinium derivative | TPE-4Py |
| Amphiphilic sulfonatocalix nih.govarene | SC4A-C6 |
| Neodymium | Nd |
| Europium | Eu |
| Hafnium | Hf |
| Bisphenol A | - |
| Rhodamine B | - |
Future Directions and Emerging Research Opportunities in 4 Sulfocalix 1 Arene Hydrate Research
Rational Design of Next-Generation 4-Sulfocalixnih.govarene Hydrate (B1144303) Derivatives with Enhanced Specificity
A primary focus of future research is the strategic chemical modification of the 4-sulfocalix nih.govarene backbone to create derivatives with superior binding affinity and selectivity for specific guest molecules. The inherent flexibility of the calixarene (B151959) structure, with distinct "upper" and "lower" rims, provides a rich platform for functionalization.
Researchers are moving beyond simple substitutions to install complex recognition sites. For instance, the replacement of a single sulfonate group with a bromo or phenyl substituent has been shown to significantly alter the recognition properties towards proteins like cytochrome c. nih.gov The bromo-substituted derivative, for example, not only displayed a new binding mode but also participated in weak halogen bonding with the protein, a subtle interaction that can be harnessed for greater specificity. nih.gov Similarly, attaching moieties such as L-proline, amino acids, or benzazoles introduces chirality and specific hydrogen-bonding capabilities, opening avenues for enantioselective recognition and targeting biomolecules like DNA. mdpi.comrsc.org The introduction of inherently chiral features into the calixarene framework itself is another advanced strategy being pursued to create highly effective organocatalysts. rsc.org
Table 1: Examples of Rationally Designed 4-Sulfocalix nih.govarene Derivatives
| Derivative Type | Modification | Target/Enhanced Property |
|---|---|---|
| Mono-substituted | Replacement of one sulfonate with a bromo or phenyl group | Altered protein surface recognition (e.g., for cytochrome c) nih.gov |
| Inherently Chiral | Introduction of a diarylmethanol structure | Asymmetric organocatalysis rsc.org |
| Lower Rim Functionalized | Attachment of ethylester, carboxylic acid, or crown ether groups | Controlled orientation of immobilized antibodies for biosensors nih.gov |
| Upper Rim Functionalized | Introduction of p-benzimidazole or benzothiazole (B30560) moieties | DNA binding and cleavage activities rsc.org |
| Amphiphilic | Alkylation of the lower rim hydroxyl groups (e.g., tetrakis(n-butyl)) | Enhanced binding for planar molecules with large π-systems figshare.comtandfonline.com |
Synergistic Integration with Other Macrocyclic Receptors and Advanced Materials
The functional capacity of 4-sulfocalix nih.govarene can be greatly amplified by integrating it with other molecular systems and materials. This synergistic approach aims to create hybrid materials that combine the recognition properties of the calixarene with the structural or functional attributes of a secondary component.
One promising avenue is the development of polymeric hybrid systems. Supramolecular polymeric vesicles have been constructed through the complexation of 4-sulfocalix nih.govarene with chitosan (B1678972), a biocompatible polymer. researchgate.net In these systems, multivalent electrostatic interactions between the anionic calixarene and the cationic polymer drive the self-assembly. researchgate.net Another area of intense research involves the integration with nanoparticles. Calixarenes can be covalently attached to magnetic nanoparticles (Fe3O4) to improve their dispersion in polyurethane matrices for advanced nanocomposites. nih.gov They have also been used to coat magnetic nanoparticles for the development of amphoteric nanocarriers for drug delivery. dovepress.com Furthermore, functionalized calixarenes are being conjugated onto gold nanoparticles to create multivalent systems for inhibiting bacterial adhesion. nih.gov
A particularly sophisticated strategy involves using 4-sulfocalix nih.govarene as a building block in the construction of Metal-Organic Supercontainers (MOSCs). mdpi.com In these structures, sulfonylcalix nih.govarene units are linked by metal ions and carboxylate linkers to form robust, cage-like architectures with multiple, distinct binding domains suitable for the cooperative loading of guest molecules. mdpi.com
Table 2: Hybrid Systems Incorporating 4-Sulfocalix nih.govarene
| Integrated Material | Resulting Hybrid System | Potential Application |
|---|---|---|
| Chitosan (polymer) | Supramolecular polymeric vesicles | Drug delivery researchgate.net |
| Fe3O4 Magnetic Nanoparticles | Functionalized magnetic nanocomposites | Biomedical materials, Drug delivery nih.govdovepress.com |
| Gold Nanoparticles | Multivalent glycocalix nih.govarene-gold conjugates | Bacterial adhesion inhibition nih.gov |
| Metal Ions & Carboxylate Linkers | Metal-Organic Supercontainers (MOSCs) | Cooperative drug loading, advanced materials mdpi.com |
| Mesoporous Silica (B1680970) | Functionalized mesoporous hybrid materials | Selective adsorbents, sensing materials mdpi.com |
Development of Multi-Stimuli Responsive Supramolecular Systems
A major goal in supramolecular chemistry is the creation of "smart" materials that can respond to external signals. 4-Sulfocalix nih.govarene is an ideal component for such systems due to the non-covalent nature of its host-guest interactions, which can be reversibly disrupted. Future research is focused on designing systems that respond to multiple, orthogonal stimuli, allowing for precise spatial and temporal control over their function.
Vesicles and other self-assembled structures formed from 4-sulfocalix nih.govarene and a guest molecule (like asymmetric viologen or chitosan) have been shown to be responsive to a variety of triggers. researchgate.netacs.orgnih.gov For example, vesicles can be disassembled, releasing their cargo, by changing the temperature, introducing a competitive guest molecule (like cyclodextrin), or altering the redox state of the guest. acs.orgnih.gov Similarly, systems built with the polymer chitosan can be disrupted by a change in pH. researchgate.net The development of such multi-responsive systems is highly sought after for applications in controlled drug delivery, where a specific combination of environmental cues (e.g., the unique pH and redox potential of a tumor microenvironment) could trigger the release of a therapeutic agent. nih.gov
Table 3: Multi-Stimuli Responsive Systems Based on 4-Sulfocalix nih.govarene
| Supramolecular System | Stimuli | Observed Response |
|---|---|---|
| Vesicles with asymmetric viologen | Temperature, Competitive Guest (Cyclodextrin), Redox | Disassembly and release of encapsulated doxorubicin (B1662922) acs.orgnih.gov |
| Vesicles with Chitosan | pH, Competitive Guest, Temperature | Disassembly of the supra-amphiphilic assemblies researchgate.net |
| Hypoxia-sensitive systems with azo-calixarenes | Hypoxic conditions (enzymatic reduction) | Change in fluorescence for imaging applications nih.govmdpi.com |
Addressing Challenges in Scalability and Industrial Implementation for Environmental and Sensing Technologies
While 4-sulfocalix nih.govarene and its derivatives exhibit significant promise in laboratory settings for applications like pollutant sensing, environmental remediation, and the creation of biosensors, their transition to industrial-scale use faces several challenges. The foundational synthesis of the parent 4-sulfocalix nih.govarene is well-established; however, the production of next-generation, functionalized derivatives often involves complex, multi-step synthetic routes. rsc.orgnih.govresearchgate.net
Exploration of New Molecular Recognition Paradigms and Fundamental Interactions
Beyond refining known applications, a significant area of future research lies in uncovering new principles of molecular recognition involving 4-sulfocalix nih.govarene. This involves a deeper investigation into the subtle forces and complex mechanisms that govern its interactions with guest molecules, especially in complex biological environments.
Recent studies have revealed that the binding of 4-sulfocalix nih.govarene is more nuanced than simple encapsulation. For instance, it can act as a "molecular glue," mediating protein-protein interactions and inducing the assembly of proteins into higher-order structures like linear tetramers. nih.govrsc.org This paradigm shifts the view of the calixarene from a simple receptor to an active agent in directing supramolecular assembly. Furthermore, research has highlighted the importance of weak interactions, such as halogen bonds between a modified calixarene and a protein, in determining binding modes. nih.gov
A deeper understanding of the thermodynamics driving complexation is also crucial. Studies comparing simple 4-sulfocalix nih.govarene with its alkylated derivatives have shown that subtle structural changes can lead to large differences in binding affinities and selectivity for different types of organic cations. figshare.comtandfonline.com The dynamic nature of the interaction, where the calixarene may bind at multiple sites on a protein surface, is another area of active investigation that challenges the static lock-and-key model and points towards a more fluid and adaptable recognition process. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
